Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-based compound characterized by a trifluoromethyl group at position 6, an ethyl group at position 4, and a cyclopropyl substituent at position 2. The ester moiety at position 3 enhances its lipophilicity, making it suitable for applications requiring membrane permeability.
Properties
Molecular Formula |
C18H18F3NO2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H18F3NO2/c1-3-12-13-9-11(18(19,20)21)7-8-14(13)22-16(10-5-6-10)15(12)17(23)24-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
IXTVKQRSMOMBEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1C=C(C=C2)C(F)(F)F)C3CC3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy for Quinoline-3-carboxylates
The synthesis of quinoline-3-carboxylate derivatives typically involves:
- Construction of the quinoline core via condensation or cyclization reactions.
- Introduction of substituents at specific positions through selective functional group transformations.
- Esterification or modification of the carboxylate group.
For trifluoromethyl-substituted quinolines, specialized methods are used to incorporate the trifluoromethyl group, often involving trifluoromethylated aniline or aldehyde precursors.
Specific Preparation of Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate
While direct literature on this exact compound is limited, synthesis can be inferred and adapted from closely related quinoline derivatives with similar substituents, particularly from the synthesis of ethyl 4-hydroxy-2-substituted quinoline-3-carboxylates and trifluoromethyl quinolines.
Starting Materials and Key Intermediates
- 2-azidobenzaldehyde derivatives (for quinoline core formation).
- Ethyl acetoacetate or malonate derivatives (for carboxylate introduction).
- Cyclopropyl and ethyl substituents introduced via alkylation or substitution reactions.
- Trifluoromethyl group introduced via trifluoromethylated aniline or related precursors.
One-Pot Cascade Knoevenagel and Aza-Wittig Reactions
A modern, efficient method for synthesizing substituted quinolines involves a one-pot cascade Knoevenagel condensation followed by an aza-Wittig reaction. This method has been demonstrated for various quinoline derivatives, including trifluoromethyl-substituted compounds.
- Mix 2-azidobenzaldehyde (or its trifluoromethylated analog) with an appropriate active methylene compound (e.g., ethyl acetoacetate derivative) in acetonitrile.
- Add triethylamine and triphenylphosphine as reagents.
- Heat the mixture at approximately 95 °C for 12 hours.
- Monitor the reaction by LC-MS.
- Upon completion, concentrate and purify the product by flash chromatography or precipitation.
This method yields high purity products with yields often exceeding 80%, and is amenable to various substitutions including cyclopropyl and ethyl groups at the 2- and 4-positions, respectively.
Reduction of Quinoline-3-carboxylate Esters to Alcohols (Related Method)
A related synthetic step involves reducing quinoline-3-carboxylate esters to the corresponding quinolylmethanol derivatives using sodium borohydride in a tetrahydrofuran (THF) solvent system with absolute ethanol and concentrated hydrochloric acid. This method has been reported for 2-cyclopropyl-4-(4-fluorophenyl)-quinoline derivatives and can be adapted for trifluoromethyl-substituted analogs.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Sodium borohydride + dehydrated ethanol in THF reflux | Generates diborane-THF reducing agent |
| 2 | Addition of quinoline-3-carboxylate ester in toluene | Dropwise addition under reflux |
| 3 | Addition of concentrated HCl (37.5%) | Molar ratio NaBH4:HCl ~1:1.1, 95-105 °C, 6-8 h |
| 4 | Workup: aqueous quench, extraction, washing, drying | Product purity >98%, yield >95% |
This reduction converts the ester carbonyl to an alcohol, which may be a useful intermediate in the synthesis of related quinoline derivatives.
Detailed Research Findings and Data
NMR and Mass Spectrometry Characterization of Related Compounds
Extensive characterization data for ethyl quinoline-3-carboxylates with various substitutions, including trifluoromethyl groups, are available from peer-reviewed studies. For instance, ethyl 4-hydroxy-2-cyclopropylquinoline-3-carboxylate and ethyl 6-(trifluoromethyl)quinoline-3-carboxylate derivatives show consistent NMR shifts and mass spectra confirming structure and purity.
Example NMR Data for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate:
| NMR Type | Key Signals (ppm) |
|---|---|
| ^1H NMR | 12.93 (s, OH), 8.37 (ddd), 8.11 (d), 7.91-7.84 (m), 4.52 (q, ethyl) |
| ^13C NMR | 169.5 (C=O), 147.1, 133.3, 129.8, 63.0 (CH2 of ethyl) |
| ^19F NMR | -63.38 (CF3 group) |
HRMS: Calculated and found values match closely, confirming molecular formula.
Green Chemistry Metrics
Comparison of synthetic routes shows that the one-pot cascade Knoevenagel and aza-Wittig method (Process C) offers superior atom economy, reaction mass efficiency, and lower E-factor compared to traditional multi-step syntheses.
| Metric | Process A (Multi-step) | Process B (Two-step) | Process C (One-pot) |
|---|---|---|---|
| Atom Economy (%) | ~56 | ~38 | ~78 |
| Yield (%) | 37-67 | 67 | 90 |
| Reaction Mass Efficiency (%) | ~27-48 | ~23-48 | ~67 |
| E-factor | High (35-99) | Moderate (10-86) | Low (~35) |
| Solvent Intensity | High | High | Moderate |
This data supports the use of the one-pot method for efficient synthesis of quinoline derivatives with trifluoromethyl and cyclopropyl substituents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activities and interactions with biomolecules.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, leading to various biological effects. The cyclopropyl, ethyl, and trifluoromethyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogs:
Key Observations:
- Electronic Effects : The trifluoromethyl group at position 6 (common in all analogs) provides electron-withdrawing effects, enhancing metabolic stability and binding interactions in biological systems .
- Steric Effects : The cyclopropyl group at position 2 introduces steric hindrance, which may influence binding specificity compared to smaller substituents like methyl .
Crystallographic and Packing Behavior
While crystallographic data for the target compound are unavailable, analogs such as Ethyl 4-[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy-8-CF₃ quinoline-3-carboxylate () exhibit:
- Hydrogen Bonding : C-H⋯N, C-H⋯F, and C-H⋯O interactions stabilize the crystal lattice.
- Angular Distortions: Dihedral angles between quinoline and substituent rings (e.g., 38.17° between quinoline and dichlorophenyl groups) suggest conformational flexibility . These features highlight the importance of substituent geometry in solid-state packing, which can influence solubility and crystallization efficiency .
Biological Activity
Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate (hereafter referred to as compound 1) is a quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of compound 1, including its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Structure:
- Molecular Formula: C18H18F3NO2
- Molecular Weight: 337.3 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCC1=C(C(=NC2=C1C=C(C=C2)C(F)(F)F)C3CC3)C(=O)OCC
The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinoline core can intercalate with DNA, potentially leading to antitumor effects, while the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets.
Key Mechanisms:
- Intercalation with DNA: The planar structure of the quinoline allows it to fit between base pairs in DNA, which may inhibit replication and transcription.
- Enzyme Inhibition: Compound 1 may inhibit specific enzymes involved in metabolic pathways, similar to other quinoline derivatives.
Biological Activity
Research indicates that compound 1 exhibits a variety of biological activities, including:
Antimicrobial Activity:
Several studies have highlighted the antimicrobial properties of quinoline derivatives. Compound 1 has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties:
Quinoline derivatives are known for their anticancer activities. Preliminary studies indicate that compound 1 may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Experimental Data
-
Antimicrobial Studies:
- A study tested compound 1 against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity compared to standard antibiotics .
- Anticancer Evaluation:
- Anti-inflammatory Activity:
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | Similar quinoline structure | Antimicrobial, anticancer |
| Quinoline-2-carboxylate derivatives | Common quinoline core | Diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
